2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Description
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a synthetic organic compound featuring a thiazolidine dione core substituted with a phenyl group bearing a methylaminoethyl moiety. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10(13-2)11-6-3-4-7-12(11)14-8-5-9-17(14,15)16;/h3-4,6-7,10,13H,5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYVLNIAKKCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCS2(=O)=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a thiazolidine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural properties and potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
- Chemical Formula : C₁₂H₁₈N₂O₂S
- Molecular Weight : 254.35 g/mol
- IUPAC Name : 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine
- CAS Number : 1155096-90-4
- Appearance : Oil-like substance
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that thiazolidine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. This mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to cell death in malignant cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione have shown significant antiproliferative effects against various cancer cell lines, including:
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, thiazolidine derivatives have demonstrated anti-inflammatory effects. In vitro studies show that these compounds can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage cell lines:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| ROS Reduction | Decrease by 40% | |
| Cytokine Inhibition | IL-6 and TNF-alpha reduction |
This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
Case Studies
A notable study investigated the effects of a thiazolidine derivative similar to 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, supporting the compound's potential as an effective anticancer agent.
Comparison with Similar Compounds
Physicochemical and Pharmacological Insights
- Hydrochloride Salt : Both the target compound and CAS 1190044-24-6 are hydrochloride salts, ensuring enhanced solubility in aqueous environments. This is critical for bioavailability in drug formulations .
- Thiazolidine Dione Core : This moiety is associated with diverse bioactivities, including enzyme inhibition (e.g., aldose reductase) and antimicrobial effects, as seen in structurally related pharmaceuticals .
Preparation Methods
Synthesis of Thiazolidine-2-thione Intermediate
A crucial intermediate for thiazolidinedione derivatives is thiazolidine-2-thione, which can be synthesized from aminoethanol as follows:
| Step | Reagents & Conditions | Description | Yield & Characteristics |
|---|---|---|---|
| 1 | Aminoethanol, KOH, ethanol, carbon disulfide (CS2) | Aminoethanol (7.06 g, 0.05 mol) is reacted with KOH (5.61 g, 0.10 mol) in ethanol at 40°C. CS2 (7.61 g, 0.10 mol) is added in batches over 1 hour, then stirred for 3 hours at 40°C. | White solid thiazolidine-2-thione obtained after recrystallization (4.05 g), 68.1% yield; melting point 105–107°C; confirmed by ESI-MS. |
This method, adapted from recent literature, provides a reliable route to the thiazolidine-2-thione intermediate, which is essential for further functionalization.
Functionalization via Alkylation or Amination
The thiazolidine-2-thione intermediate can be alkylated or reacted with amines to introduce various substituents:
Specific Preparation of this compound
While direct literature on this exact compound’s preparation is limited, analogous methods used for related thiazolidinedione derivatives provide a strong basis for its synthesis. The general approach includes:
Formation of Substituted Phenyl Intermediate
- Starting with a halogenated phenyl derivative (e.g., 2-chloro- or 2-bromo-phenyl compounds).
- Reaction with methylaminoethyl reagents (such as 2-(N-methylamino)ethanol or methylaminoethyl halides) under nucleophilic substitution or reductive amination conditions.
Cyclization to Thiazolidine-1,1-dione
- Condensation of the substituted phenyl intermediate with thiazolidine-2,4-dione or its equivalents.
- Use of base catalysts and solvents like toluene, often under controlled temperatures (20-50°C).
- Phase transfer catalysts may be employed to enhance reaction rates and yields.
Salt Formation
- Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid in appropriate solvents.
Example Process from Patent Literature for Related Thiazolidinediones
A patented process for the synthesis of benzylidene-rosiglitazone, a related thiazolidinedione, illustrates a three-step synthesis that can be adapted:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| a) | Reaction of 2-chloro-pyridine with 2-(N-methylamino)-ethanol | Stirring at 140-150°C for 15 h under nitrogen | Excess aminoethanol distilled off; product dissolved in toluene without isolation |
| b) | Reaction of intermediate with 4-fluorobenzaldehyde in toluene with aqueous KOH and phase transfer catalyst | 25-50°C, 3 h | Reaction proceeds in aqueous basic medium unexpectedly |
| c) | Condensation with thiazolidine-2,4-dione | Toluene solution reacted and product isolated | Yield after drying ~87% |
This approach highlights the use of toluene as solvent, aqueous base, and phase transfer catalysts, which may be applicable for the target compound’s preparation.
Summary Table of Key Preparation Parameters
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.
- Purification: Column chromatography with petroleum ether/ethyl acetate mixtures.
- Characterization: Nuclear magnetic resonance (1H NMR, 13C NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
- Crystallization: Recrystallization from ethanol or petroleum ether to obtain pure intermediates or final products.
Q & A
Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?
Q. How do researchers address discrepancies between in vitro and in vivo activity data?
- Methodological Answer : Re-evaluate assay conditions (e.g., serum protein binding in vitro). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect. Validate with tissue distribution studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
